molecular formula C32H38F3N5O11 B10814561 Ac-IEPD-AFC

Ac-IEPD-AFC

Cat. No.: B10814561
M. Wt: 725.7 g/mol
InChI Key: HWXKKVLJPWMVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-IEPD-AFC, also known as N-Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin, is a fluorogenic substrate used primarily for detecting the activity of Granzyme B. Granzyme B is a serine protease that plays a crucial role in the immune system by inducing apoptosis in target cells. The compound has a molecular weight of 725.7 g/mol and a molecular formula of C32H38F3N5O11 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-IEPD-AFC involves multiple steps, starting with the preparation of the peptide sequence N-Acetyl-Ile-Glu-Pro-Asp. This peptide is then coupled with 7-amino-4-trifluoromethylcoumarin to form the final product. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is obtained as a solid and stored under desiccating conditions to maintain its stability .

Scientific Research Applications

Ac-IEPD-AFC is widely used in scientific research for:

Mechanism of Action

Ac-IEPD-AFC functions as a substrate for Granzyme B. Upon cleavage by Granzyme B, the compound releases 7-amino-4-trifluoromethylcoumarin, which can be quantified by its fluorescence. This allows researchers to measure the enzymatic activity of Granzyme B in various biological samples .

Comparison with Similar Compounds

Similar Compounds

    Ac-DEVD-AFC: Another fluorogenic substrate used for detecting caspase-3 activity.

    Ac-LEHD-AFC: Used for detecting caspase-9 activity.

Uniqueness

Ac-IEPD-AFC is unique in its specificity for Granzyme B, making it an essential tool for studying the enzyme’s role in immune responses and apoptosis .

Properties

IUPAC Name

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[2-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXKKVLJPWMVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38F3N5O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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